
L-Valine, N-(cyclohexylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is a chiral compound with significant importance in various fields of chemistry and biochemistry. This compound is characterized by its unique structure, which includes a cyclohexylformamido group attached to a chiral center, making it an interesting subject for research in stereochemistry and chiral separation techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid typically involves the formation of the chiral center through asymmetric synthesis. One common method is the catalytic asymmetric synthesis of α-chiral primary amines, which can then be further modified to introduce the cyclohexylformamido group . This process often involves the use of chiral catalysts and specific reaction conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid may involve large-scale asymmetric synthesis techniques, including preparative-scale chromatography and enantioselective liquid–liquid extraction . These methods are designed to produce enantiopure compounds efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amido group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of (2S)-2-(cyclohexylformamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound’s chiral center allows it to bind selectively to enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(cyclohexylamino)-3-methylbutanoic acid
- (2S)-2-(cyclohexylcarbamoyl)-3-methylbutanoic acid
- (2S)-2-(cyclohexylformamido)-3-ethylbutanoic acid
Uniqueness
(2S)-2-(cyclohexylformamido)-3-methylbutanoic acid is unique due to its specific cyclohexylformamido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H21NO3 |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
(2S)-2-(cyclohexanecarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H21NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Clé InChI |
XYLGNAIAXWHHNJ-JTQLQIEISA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C1CCCCC1 |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


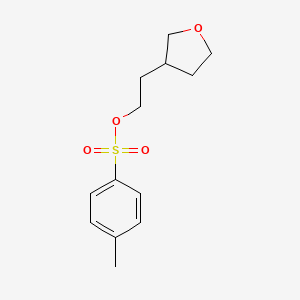
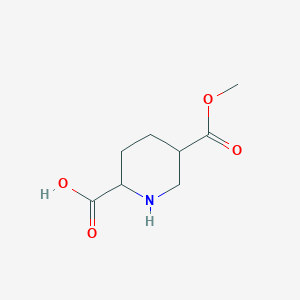
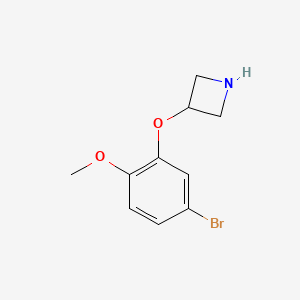
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylatehydrochloride](/img/structure/B13561394.png)

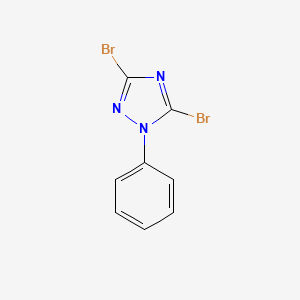
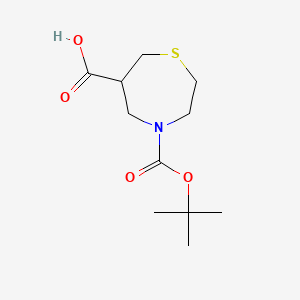
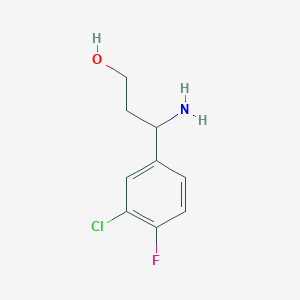
![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)
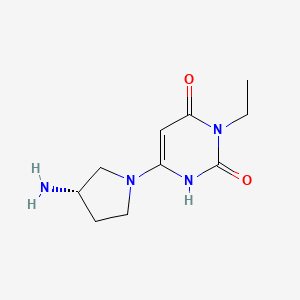
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)

![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)
